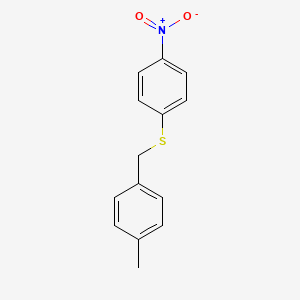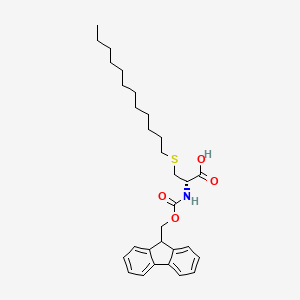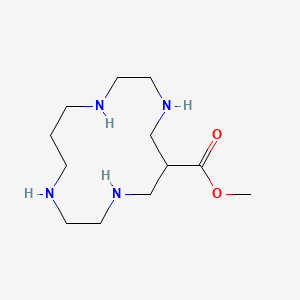
4-Methylbenzyl-4-nitrophenyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzyl-4-nitrophenyl sulfide, also known as MBNP, is a chemical compound that has been studied for its potential applications in the field of science and medicine. It is a colorless, volatile, and flammable liquid with a characteristic odor. MBNP has been found to be an effective reagent in the synthesis of a variety of compounds, as well as a useful tool in biochemical and physiological research.
Applications De Recherche Scientifique
4-Methylbenzyl-4-nitrophenyl sulfide has been found to be a useful tool in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, such as nitroimidazoles and nitrobenzyl alcohols. This compound has also been used as a chromogenic reagent in the detection of a variety of enzymes. Additionally, this compound has been used in the study of biochemical and physiological processes, such as the metabolism of drugs and the regulation of gene expression.
Mécanisme D'action
The exact mechanism of action of 4-Methylbenzyl-4-nitrophenyl sulfide is not yet fully understood. However, it is believed that the nitro group of the this compound molecule is responsible for its biological activity. This nitro group is thought to be able to interact with a variety of biological molecules, such as proteins, enzymes, and DNA. The interaction of this compound with these molecules is believed to be responsible for its biological activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme cytochrome P450. This enzyme is responsible for the metabolism of a variety of drugs, and the inhibition of this enzyme by this compound can lead to increased levels of these drugs in the body. This compound has also been found to modulate the expression of a variety of genes, including those involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methylbenzyl-4-nitrophenyl sulfide has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of this compound is its relatively low cost and ease of synthesis. Additionally, this compound is a relatively stable compound and can be stored for extended periods of time. However, this compound is a volatile compound and must be used in a well-ventilated area. Additionally, this compound is a flammable compound and must be handled with care.
Orientations Futures
4-Methylbenzyl-4-nitrophenyl sulfide has a variety of potential applications in the field of science and medicine. One potential application is the use of this compound as a drug delivery system. This compound has been found to be an effective inhibitor of the enzyme cytochrome P450, and this property could be utilized to deliver drugs to specific target tissues. Additionally, this compound could be used to modulate the expression of genes involved in the regulation of cell growth and differentiation. Finally, this compound could be used in the development of new diagnostic tools, such as enzyme inhibitors and chromogenic reagents.
Méthodes De Synthèse
4-Methylbenzyl-4-nitrophenyl sulfide is synthesized through a nucleophilic aromatic substitution reaction. This reaction involves the use of a nitrobenzene molecule and a methylbenzyl halide. The nitrobenzene molecule is first activated by a strong base, such as sodium hydroxide. The methylbenzyl halide is then added to the solution and the reaction proceeds to form this compound. This reaction is usually carried out at room temperature and is relatively simple to execute.
Propriétés
IUPAC Name |
1-methyl-4-[(4-nitrophenyl)sulfanylmethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-11-2-4-12(5-3-11)10-18-14-8-6-13(7-9-14)15(16)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQGHKGFURPSIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350841.png)
![2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6350844.png)
![2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6350849.png)
![3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B6350851.png)
![2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350859.png)
![3-Iodo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B6350865.png)
![6,6-Dimethyl-3-methylsulfanyl-4-oxo-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid methyl ester, 95%](/img/structure/B6350878.png)






